molecular formula C15H21NO3S B6524056 ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate CAS No. 477567-88-7

ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate

Cat. No.: B6524056
CAS No.: 477567-88-7
M. Wt: 295.4 g/mol
InChI Key: XTIBZIMHIPCNHA-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate is a thiophene-based compound featuring a cyclohexaneamide substituent at position 5, a methyl group at position 3, and an ethyl carboxylate moiety at position 2. The cyclohexaneamide group in this compound may enhance lipophilicity and bioavailability, influencing its pharmacokinetic profile compared to simpler analogs.

Properties

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBZIMHIPCNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiophene Derivatives

Compound Name Position 2 Position 3 Position 5 Key Functional Groups Reference
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate Ethyl carboxylate Methyl Cyclohexaneamide Carboxylate, amide, methyl N/A
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Ethyl carboxylate Methyl Acetamido Dual carboxylates , acetamido
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Ethyl carboxylate Amino Phenyl Amino, phenyl, methyl
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino) thiophene-3-carboxylate Methylthiocarbonothioylamino Methyl Acetyl Thiocarbonothioylamino, acetyl
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate Methyl carboxylate Methoxymethyl Amino Methoxymethyl, amino

Key Observations :

  • Position 5: The cyclohexaneamide group in the target compound contrasts with acetamido (), phenyl (), acetyl (), and amino () groups in analogs. The bulky cyclohexaneamide may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.
  • Position 2: The ethyl carboxylate is conserved in most analogs except , which uses a methyl carboxylate.
  • Position 3 : The methyl group is common, but substitutes with methoxymethyl, introducing steric and electronic variations.

Pharmacological Implications

  • Amide vs. Amino Groups: Amide-substituted thiophenes (e.g., ) often exhibit enhanced stability and target affinity compared to amino derivatives () due to reduced metabolic degradation.
  • Cyclohexaneamide vs. Acetamido : The cyclohexaneamide’s hydrophobicity may improve blood-brain barrier penetration, whereas acetamido derivatives () are more polar, favoring renal excretion.
  • Thiocarbonothioylamino Derivatives (): These compounds may act as kinase inhibitors or protease modulators, leveraging sulfur’s nucleophilic reactivity.

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